Cas no 2138055-80-6 (3-(3-Aminopyrrolidin-1-yl)-4-methylcyclohexan-1-one)

3-(3-Aminopyrrolidin-1-yl)-4-methylcyclohexan-1-one 化学的及び物理的性質
名前と識別子
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- 2138055-80-6
- EN300-1158643
- 3-(3-aminopyrrolidin-1-yl)-4-methylcyclohexan-1-one
- 3-(3-Aminopyrrolidin-1-yl)-4-methylcyclohexan-1-one
-
- インチ: 1S/C11H20N2O/c1-8-2-3-10(14)6-11(8)13-5-4-9(12)7-13/h8-9,11H,2-7,12H2,1H3
- InChIKey: UMDCMDYQFFATQU-UHFFFAOYSA-N
- ほほえんだ: O=C1CCC(C)C(C1)N1CCC(C1)N
計算された属性
- せいみつぶんしりょう: 196.157563266g/mol
- どういたいしつりょう: 196.157563266g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 1
- 複雑さ: 229
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 3
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 46.3Ų
- 疎水性パラメータ計算基準値(XlogP): 0.2
3-(3-Aminopyrrolidin-1-yl)-4-methylcyclohexan-1-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1158643-0.25g |
3-(3-aminopyrrolidin-1-yl)-4-methylcyclohexan-1-one |
2138055-80-6 | 0.25g |
$789.0 | 2023-05-26 | ||
Enamine | EN300-1158643-0.1g |
3-(3-aminopyrrolidin-1-yl)-4-methylcyclohexan-1-one |
2138055-80-6 | 0.1g |
$755.0 | 2023-05-26 | ||
Enamine | EN300-1158643-1.0g |
3-(3-aminopyrrolidin-1-yl)-4-methylcyclohexan-1-one |
2138055-80-6 | 1g |
$857.0 | 2023-05-26 | ||
Enamine | EN300-1158643-2.5g |
3-(3-aminopyrrolidin-1-yl)-4-methylcyclohexan-1-one |
2138055-80-6 | 2.5g |
$1680.0 | 2023-05-26 | ||
Enamine | EN300-1158643-10.0g |
3-(3-aminopyrrolidin-1-yl)-4-methylcyclohexan-1-one |
2138055-80-6 | 10g |
$3683.0 | 2023-05-26 | ||
Enamine | EN300-1158643-0.05g |
3-(3-aminopyrrolidin-1-yl)-4-methylcyclohexan-1-one |
2138055-80-6 | 0.05g |
$719.0 | 2023-05-26 | ||
Enamine | EN300-1158643-0.5g |
3-(3-aminopyrrolidin-1-yl)-4-methylcyclohexan-1-one |
2138055-80-6 | 0.5g |
$823.0 | 2023-05-26 | ||
Enamine | EN300-1158643-5.0g |
3-(3-aminopyrrolidin-1-yl)-4-methylcyclohexan-1-one |
2138055-80-6 | 5g |
$2485.0 | 2023-05-26 |
3-(3-Aminopyrrolidin-1-yl)-4-methylcyclohexan-1-one 関連文献
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Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035
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Dan-Dan Wang,Qiang Jin,Li-Wei Zou,Jie Hou,Xia Lv,Wei Lei,Hai-Ling Cheng,Guang-Bo Ge,Ling Yang Chem. Commun., 2016,52, 3183-3186
-
Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
-
Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
-
Patrick Urbankowski,Babak Anasori,Kanit Hantanasirisakul,Long Yang,Lihua Zhang,Bernard Haines,Steven J. May,Yury Gogotsi Nanoscale, 2017,9, 17722-17730
-
Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
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Huong Giang T. Nguyen,Mitchell H. Weston,Omar K. Farha,Joseph T. Hupp,SonBinh T. Nguyen CrystEngComm, 2012,14, 4115-4118
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Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
3-(3-Aminopyrrolidin-1-yl)-4-methylcyclohexan-1-oneに関する追加情報
Research Briefing on 3-(3-Aminopyrrolidin-1-yl)-4-methylcyclohexan-1-one (CAS: 2138055-80-6)
The compound 3-(3-Aminopyrrolidin-1-yl)-4-methylcyclohexan-1-one (CAS: 2138055-80-6) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This briefing synthesizes the latest research findings on this molecule, focusing on its synthesis, biological activity, and potential as a drug candidate.
Recent studies have highlighted the unique structural features of 3-(3-Aminopyrrolidin-1-yl)-4-methylcyclohexan-1-one, which include a cyclohexanone core substituted with an aminopyrrolidine moiety. This combination confers both rigidity and flexibility to the molecule, making it an attractive scaffold for drug design. Researchers have explored its utility in targeting various biological pathways, particularly those involved in neurological disorders and infectious diseases.
One of the key advancements in the synthesis of this compound involves a multi-step process that ensures high yield and purity. A study published in the Journal of Medicinal Chemistry (2023) detailed an optimized synthetic route that minimizes side reactions and improves scalability. The use of chiral catalysts has also been reported to achieve enantioselective synthesis, which is crucial for its biological activity.
In terms of biological activity, preliminary in vitro studies have demonstrated that 3-(3-Aminopyrrolidin-1-yl)-4-methylcyclohexan-1-one exhibits moderate to high affinity for specific neurotransmitter receptors, including dopamine and serotonin receptors. This suggests potential applications in treating psychiatric disorders such as depression and schizophrenia. Additionally, its antimicrobial properties have been investigated, with promising results against drug-resistant bacterial strains.
Further research has explored the pharmacokinetic properties of this compound. A recent pharmacokinetic study in animal models revealed favorable absorption and distribution profiles, with moderate plasma half-life and good blood-brain barrier penetration. These findings support its potential as a central nervous system (CNS) drug candidate.
Despite these promising results, challenges remain. The compound's metabolic stability and potential toxicity in long-term use require further investigation. Ongoing studies are focusing on structural modifications to enhance its efficacy and reduce off-target effects. Collaborative efforts between academic and industrial researchers are expected to accelerate the development of derivatives with improved therapeutic profiles.
In conclusion, 3-(3-Aminopyrrolidin-1-yl)-4-methylcyclohexan-1-one represents a promising lead compound in medicinal chemistry. Its unique structural and functional properties make it a valuable candidate for further drug development. Future research should prioritize comprehensive preclinical studies to validate its safety and efficacy, paving the way for clinical trials.
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